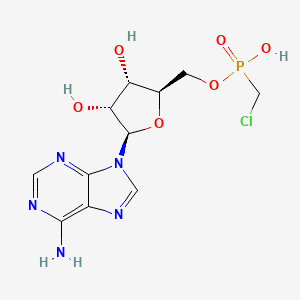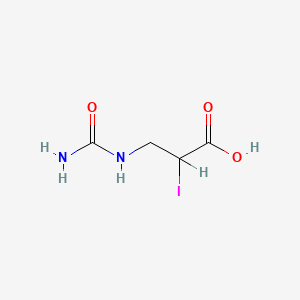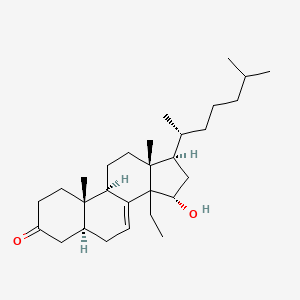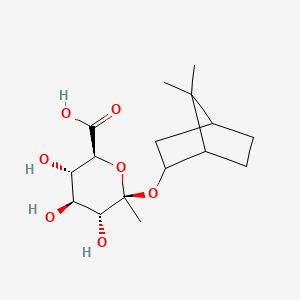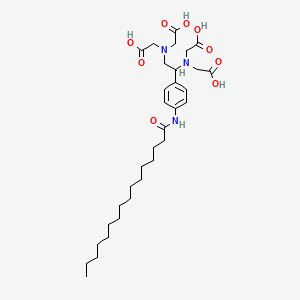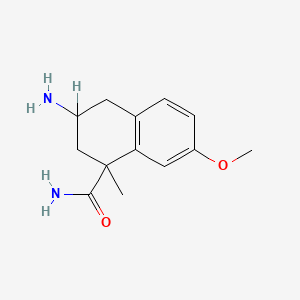
假可卡因
描述
Pseudococaine is a diastereoisomer of cocaine, a well-known alkaloid derived from the coca plant. It shares a similar molecular structure with cocaine but differs in the spatial arrangement of its atoms, leading to distinct chemical and biological properties. Pseudococaine has the molecular formula C₁₇H₂₁NO₄ and a molecular weight of 303.3529 g/mol .
科学研究应用
伪可卡因在科学研究中有多种应用:
化学: 它用于研究可卡因异构体的立体化学和反应性.
生物学: 伪可卡因用于研究可卡因类似物的生理效应.
医学: 它在法医分析中用作参考化合物,用于检测生物样品中的可卡因.
工业: 伪可卡因用于开发新的药物和化学工艺。
准备方法
合成路线和反应条件
伪可卡因可以通过一系列化学反应从可卡因合成。主要方法是使强碱作用于可卡因,这将使 C-2 位的碳甲氧基异构化到赤道位置,并将 C-3 位的酯进行酯交换。 然后通过与苯甲酰氯反应再生苯甲酸酯 .
工业生产方法
伪可卡因的工业生产遵循类似的合成路线,但规模更大。该工艺涉及对反应条件的精确控制,包括温度、pH 和试剂浓度,以确保最终产品的产率和纯度高。
化学反应分析
反应类型
伪可卡因会经历各种化学反应,包括:
氧化: 伪可卡因可以被氧化形成相应的羧酸。
还原: 还原反应可以将伪可卡因转化为相应的醇。
取代: 亲核取代反应可以将伪可卡因中的官能团替换为其他取代基。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 使用还原剂如氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄)。
取代: 通常使用氢氧化钠 (NaOH) 和盐酸 (HCl) 等试剂。
形成的主要产物
这些反应形成的主要产物包括羧酸、醇和各种伪可卡因的取代衍生物。
作用机制
伪可卡因通过与体内各种分子靶标相互作用发挥作用。它主要通过抑制多巴胺、去甲肾上腺素和5-羟色胺等神经递质的再摄取来影响中枢神经系统。 这导致这些神经递质在突触间隙中水平升高,从而导致神经元活动发生改变 .
相似化合物的比较
伪可卡因与其他可卡因类似物类似,包括:
可卡因: 伪可卡因的天然异构体,以其兴奋作用而闻名。
异可卡因: 另一种非对映异构体,原子空间排列不同。
异伪可卡因: 一种非对映异构体,具有不同的化学性质.
独特性
伪可卡因的独特性在于其特定的立体化学,这导致其与异构体相比具有不同的化学反应性和生物学效应。 它是可卡因异构体中最稳定的构象,使其成为研究和工业应用的宝贵化合物 .
属性
IUPAC Name |
methyl (1R,2S,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUCINDJVBIVPJ-XGUBFFRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858949 | |
| Record name | (+)-Pseudococaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478-73-9 | |
| Record name | Pseudococaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Pseudococaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSEUDOCOCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/277EEP3RJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does pseudococaine differ structurally from cocaine?
A1: Pseudococaine is a diastereoisomer of cocaine, meaning they share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of those atoms. Specifically, pseudococaine and cocaine differ in the configuration of the carbomethoxy group at the C2 position of the tropane ring. In cocaine, the carbomethoxy group is oriented axially, while in pseudococaine it is equatorial. [, , , ]
Q2: How does this structural difference affect the pharmacological activity of pseudococaine compared to cocaine?
A2: The altered stereochemistry of pseudococaine significantly impacts its interaction with biological targets. While cocaine potently inhibits monoamine reuptake, particularly dopamine, pseudococaine shows significantly weaker activity. [, , , ] Studies comparing the effects of cocaine and pseudococaine on dopamine transporter (DAT) binding and uptake demonstrate this difference in potency. []
Q3: Are there any structural modifications to the cocaine molecule, aside from C2 epimerization, that are known to affect its activity?
A3: Yes, research has shown that modifications to the phenyl ring, the carbomethoxy group, and the nitrogen atom of the tropane ring can significantly alter cocaine's pharmacological profile. For example, replacing the benzoyl ester with a 3,5-dichlorobenzoate group resulted in a compound with increased potency for dopamine uptake inhibition. []
Q4: Can you provide examples of how researchers are exploring the SAR of cocaine and its analogs to develop potential therapeutic agents?
A4: Researchers are investigating modifications to the cocaine molecule, like introducing hydroxyl groups at the 6- and 7-positions of the tropane ring, aiming to create compounds with reduced abuse liability while retaining therapeutic potential, such as acting as cocaine antagonists. []
Q5: What analytical techniques are used to identify and quantify pseudococaine in various matrices?
A5: Gas chromatography coupled with mass spectrometry (GC/MS) [, ] and gas chromatography coupled with Fourier transform infrared spectroscopy (GC/FT-IR) [] are commonly employed for the identification and quantification of pseudococaine. High-performance liquid chromatography (HPLC) with UV detection, particularly ion-pair reverse-phase HPLC, has also been used for the separation and analysis of cocaine and its isomers, including pseudococaine. [, ]
Q6: How sensitive are these methods in detecting trace amounts of pseudococaine?
A6: GC/FT-IR has been reported to detect pseudococaine at levels as low as 50 nanograms. [] For GC with flame ionization detection, pseudococaine can be quantified at levels as low as 0.0001% relative to cocaine. [, ]
Q7: Can these analytical techniques differentiate between cocaine and its diastereomers, including pseudococaine?
A7: Yes, these techniques can differentiate between cocaine and its diastereomers. These methods exploit differences in retention times and spectral characteristics to distinguish between these closely related compounds. [, , , ]
Q8: Has research examined the pharmacokinetic properties of pseudococaine in comparison to cocaine?
A8: While there is limited research specifically on the comprehensive pharmacokinetic profile of pseudococaine, studies utilizing radiolabeled analogs like [3H]-pseudococaine have been conducted to investigate its distribution and elimination in animal models. []
Q9: Does N-demethylation of cocaine, yielding norcocaine, affect its pharmacokinetic properties?
A9: Yes, N-demethylation of cocaine to norcocaine has been shown to influence its pharmacokinetics. Studies using radiolabeled [3H]-norcocaine have provided insights into the impact of this metabolic transformation on the drug's disposition in biological systems. []
Q10: When was pseudococaine first synthesized, and what were the initial findings regarding its pharmacological activity?
A10: Pseudococaine was first synthesized in the early 20th century. Early pharmacological studies recognized that, unlike cocaine, pseudococaine lacked significant local anesthetic properties. [] This finding sparked interest in understanding the structure-activity relationship of cocaine and its analogs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


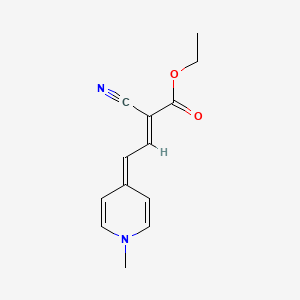
![6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B1200354.png)

![(4As,4br,8s,10ar,10bs,12as)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydronaphtho[2,1-f]quinolin-8-ol](/img/structure/B1200357.png)

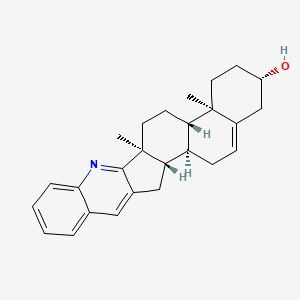

![N-[4-[4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidin-1-yl]butyl]-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B1200363.png)
